(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride
Overview
Description
(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C11H17BClNO2 and a molecular weight of 241.52 g/mol. This compound is widely used in organic chemistry, particularly in the synthesis of various bioactive compounds and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with piperidine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent . The reaction proceeds under mild conditions, making it suitable for various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The compound can be reduced to form the corresponding borane or boronate esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation.
Borane or Boronate Esters: Formed through reduction.
Scientific Research Applications
(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride has a wide range of scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of various bioactive compounds.
Drug Development: Employed in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and kinase inhibitors.
Biochemistry: Used in the study of biochemical and physiological effects.
Industrial Applications: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, forming a palladium-boron complex that facilitates the formation of carbon-carbon bonds . The boronic acid group also interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic Acid: Another boronic acid derivative used in similar applications.
(4-Boronophenyl)(piperidin-1-yl)methanone: A structurally similar compound with different functional groups.
Uniqueness
(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is unique due to its combination of a piperidine ring and a boronic acid group, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions under mild conditions makes it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
(4-piperidin-1-ylphenyl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.ClH/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7,14-15H,1-3,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTAVEWPXXNWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660584 | |
Record name | [4-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229009-42-1 | |
Record name | [4-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Piperidino)phenylboronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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